molecular formula C21H23N5O5 B2683724 N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775407-05-0

N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2683724
CAS No.: 1775407-05-0
M. Wt: 425.445
InChI Key: ABXYMHBEGVDZST-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrido[1,2-c]pyrimidine-1,3-dione core, a scaffold known for its diverse biological activities and presence in pharmacologically active molecules. The molecule is further functionalized with a 5-methyl-1,2,4-oxadiazole ring, a privileged heterocycle in drug design valued for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities, often contributing to enhanced binding affinity and pharmacokinetic properties. The presence of the N-(4-ethoxyphenyl)acetamide moiety suggests potential for target interaction within enzyme active sites. This specific molecular architecture makes it a valuable chemical tool for probing biological pathways, particularly those involving enzymes like kinases or phosphodiesterases, where related structures have shown activity. Researchers can utilize this compound as a key intermediate for the synthesis of more complex derivatives or as a reference standard in high-throughput screening campaigns to identify and characterize novel therapeutic agents for a range of diseases. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-3-30-15-9-7-14(8-10-15)23-17(27)12-26-20(28)18(19-22-13(2)31-24-19)16-6-4-5-11-25(16)21(26)29/h7-10H,3-6,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXYMHBEGVDZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like hydrazine and carboxylic acids.

    Synthesis of the pyrido[1,2-c]pyrimidine core: This can be achieved through a series of condensation reactions involving suitable starting materials such as aminopyrimidines and aldehydes.

    Coupling of the ethoxyphenyl group: This step usually involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the ethoxyphenyl group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in exhibiting anticancer properties . For instance:

  • Cytotoxic Effects : The compound has demonstrated cytotoxic activity against several human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM. These findings suggest that the compound can inhibit cancer cell proliferation effectively .
  • Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Detailed mechanistic studies are ongoing to elucidate the specific pathways involved .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity :

  • Bacterial Inhibition : Preliminary tests show that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential use as a lead compound for developing new antibiotics .

Neuroprotective Effects

Another promising application is in the field of neuroprotection :

  • Alzheimer's Disease Models : In vitro studies have demonstrated that the compound can reduce neuroinflammation and oxidative stress markers in β-Amyloid-induced models of Alzheimer's disease. This suggests potential therapeutic benefits for neurodegenerative disorders .

Anti-inflammatory Activity

The anti-inflammatory properties of N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide have been documented:

  • MAPK/NF-kB Pathway Modulation : The compound has been shown to repress key signaling pathways involved in inflammation (MAPK/NF-kB), which could make it a candidate for treating inflammatory diseases .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure activity relationship is crucial for optimizing the efficacy of this compound:

Property Details
Chemical Structure Contains an oxadiazole moiety linked to a pyrido-pyrimidine scaffold
Synthesis Methodology Synthesized via multi-step reactions involving acylation and cyclization
Key Functional Groups Ethoxyphenyl and oxadiazol rings contribute to its biological activities

The SAR studies reveal that modifications on the phenyl ring can significantly influence the biological activity of the compound. For example, substituents that enhance electron density on the aromatic rings tend to improve anticancer potency.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The target compound shares structural motifs with several pharmacologically relevant analogs. Key comparisons include:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Core Structure Key Substituents Bioactivity Context Reference
Target Compound Pyrido[1,2-c]pyrimidin-dione 4-Ethoxyphenyl, 5-methyl-1,2,4-oxadiazol-3-yl Hypothesized kinase inhibition
N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide (3h) Imidazo[1,2-a]pyrimidinone Ethoxyphenyl, methylpiperazine, acrylamide Kinase inhibition (e.g., EGFR)
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) 1,3,4-Oxadiazole-thione 4-Chlorophenyl, nitroacetamide Antiproliferative activity
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (266) Thieno[3,2-d]pyrimidinone 4-Fluorophenyl, methylthio-imidazole CK1δ inhibition

Key Observations :

  • Oxadiazole vs. Thioacetamide : The 1,2,4-oxadiazole ring in the target compound may confer greater metabolic stability than thioacetamide moieties (e.g., Compound 266), which are prone to oxidation .
  • Heterocyclic Cores: Pyrido[1,2-c]pyrimidin-dione (target) vs. imidazo[1,2-a]pyrimidinone (Compound 3h) cores influence conformational flexibility and binding pocket interactions, as inferred from NMR studies on related scaffolds .

Spectroscopic and Analytical Comparisons

  • NMR Profiling : highlights that substituents in regions analogous to the target’s ethoxyphenyl and oxadiazole groups cause distinct chemical shift changes (e.g., δ 7.2–8.1 ppm for aromatic protons), aiding structural confirmation .
  • Mass Spectrometry : Molecular networking () could cluster the target with analogs sharing cosine scores >0.8 due to conserved pyrimidine and acetamide fragmentation patterns .

Potential Bioactivity and Mechanism Insights

While direct bioactivity data for the target compound is unavailable, insights can be extrapolated:

  • Kinase Inhibition : Compound 3h’s acrylamide group covalently binds kinase active sites (e.g., EGFR), suggesting the target’s pyrido-pyrimidin-dione core may similarly target ATP-binding pockets .
  • Antiproliferative Effects : The 1,3,4-oxadiazole-thione in Compound 1 exhibits IC₅₀ values <10 µM against cancer cell lines; the target’s methyl-oxadiazole may enhance potency .
  • Antifungal Potential: Analogous sulfonamide-triazole hybrids () show anti-yeast activity, implying the target’s ethoxyphenyl group could modulate antifungal properties .

Biological Activity

N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various heterocyclic components known for diverse biological activities. This article reviews the biological activity of this compound based on recent studies and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight439.47 g/mol
Molecular FormulaC22H25N5O5
LogP2.738
LogD2.738
Polar Surface Area94.157 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can modulate their activity and trigger biochemical pathways that may lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). It demonstrated significant cytotoxicity with IC50 values comparable to established anticancer drugs .
Cell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
HEPG20.67Staurosporine4.18
MCF70.80Ethidium Bromide2.71
SW11160.87Doxorubicin6.55

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties:

  • Alkaline Phosphatase Inhibition : Inhibitory kinetics studies showed that the compound has an IC50 value of 0.420 ± 0.012 μM against alkaline phosphatase enzymes. This suggests potential applications in conditions where alkaline phosphatase plays a role.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of the compound on multiple human cancer cell lines using MTT assays. The results indicated potent antiproliferative activity across different cell lines with a notable structure-activity relationship observed .
  • Mechanistic Studies : Further investigations into the apoptotic pathways activated by this compound revealed that it induces caspase activation and morphological changes characteristic of apoptosis in treated cells .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how is structural integrity confirmed?

Answer:
The compound can be synthesized via multi-step reactions involving heterocyclic ring formation and coupling strategies. A typical approach involves:

Pyrido[1,2-c]pyrimidine core synthesis : Cyclization of substituted pyrimidine precursors under reflux with catalysts like pyridine/zeolite (Y-H) (150°C, 5 hours) .

Oxadiazole incorporation : A 1,2,4-oxadiazole moiety is introduced via [3+2] cycloaddition of nitrile oxides with amidoximes.

Acetamide coupling : The final step involves coupling the pyrido-pyrimidine intermediate with an activated 4-ethoxyphenylacetamide derivative using EDC/HOBt or similar reagents.

Structural confirmation requires:

  • 1H/13C NMR : To verify proton environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm, oxadiazole C=O at ~168 ppm).
  • IR spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups (dioxo-pyrido-pyrimidine, acetamide).
  • LC-MS : Molecular ion peaks matching the exact mass (e.g., m/z ~500–550 Da) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Assigns proton/carbon environments (e.g., diastereotopic protons in the pyrido-pyrimidine ring system).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₂₃N₅O₄S) with <2 ppm error.
  • X-ray crystallography : Resolves 3D conformation, including non-covalent interactions (e.g., π-π stacking between oxadiazole and pyrido-pyrimidine) .
  • Elemental analysis : Confirms C/H/N/S/O ratios within ±0.3% theoretical values .

Basic: How is initial biological activity screened for this compound?

Answer:

  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) at 1–100 µM concentrations.
  • Cell viability assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Computational prediction : Tools like PASS predict activity against targets (e.g., FLAP inhibitors, anti-inflammatory activity) .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., FLAP, 5-lipoxygenase) using AutoDock Vina. Focus on hydrogen bonds between oxadiazole and catalytic residues (e.g., Arg/His) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl on oxadiazole) with activity.
  • ADMET prediction : SwissADME predicts logP (<5), CNS permeability, and CYP450 inhibition risks .

Advanced: What strategies are used for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replace pyrido-pyrimidine with pyrazolo[4,3-d]pyrimidine to assess solubility changes.
  • Substituent variation : Test 4-ethoxyphenyl vs. 4-fluorophenyl on acetamide for target affinity.
  • Bioisosteric replacement : Swap 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .

Advanced: How can experimental design optimize synthesis yield and purity?

Answer:

  • DoE (Design of Experiments) : Vary temperature (120–180°C), catalyst loading (0.5–2.0 eq.), and solvent (DMF vs. THF) to maximize yield.
  • Flow chemistry : Continuous-flow systems improve reaction control (e.g., Omura-Sharma-Swern oxidation) and reduce byproducts .
  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for >95% purity .

Advanced: How are contradictions between computational predictions and experimental data resolved?

Answer:

  • False positives in docking : Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
  • Assay variability : Replicate enzyme inhibition assays (n=3) using standardized protocols (e.g., LTB₄ synthesis inhibition in human whole blood) .
  • Metabolic interference : Test compounds in hepatocyte microsomes to identify false negatives from rapid CYP450 metabolism .

Advanced: What role do non-covalent interactions play in target binding?

Answer:

  • Hydrogen bonding : Oxadiazole’s nitrogen atoms form H-bonds with catalytic residues (e.g., FLAP’s Arg101).
  • π-π stacking : Pyrido-pyrimidine’s aromatic system interacts with hydrophobic pockets.
  • Halogen bonding : Fluorine/chlorine substituents enhance binding to electron-rich regions (e.g., Tyr/Trp residues) .

Advanced: How can discrepancies between in vitro and in silico data be addressed?

Answer:

  • Protease interference : Use SPR (surface plasmon resonance) to confirm direct binding (KD < 1 µM).
  • Solubility correction : Adjust DMSO concentration (<0.1% v/v) to prevent false negatives.
  • Off-target screening : Perform kinome-wide profiling (e.g., KINOMEscan) to identify polypharmacology .

Advanced: What are prioritized future research directions for this compound?

Answer:

  • Target validation : CRISPR-Cas9 knockout of FLAP in murine models to confirm mechanism.
  • Prodrug development : Introduce phosphonate esters to improve oral bioavailability.
  • Cocrystallization : Solve X-ray structures with targets (e.g., 5-lipoxygenase) to guide optimization .

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